1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)-
Description
(1E,4E)-1,5-Bis(2,3-dimethoxyphenyl)penta-1,4-dien-3-one is a monocarbonyl curcumin analogue (MAC) designed to improve the pharmacokinetic limitations of curcumin, such as poor bioavailability and rapid metabolism. This compound features two 2,3-dimethoxyphenyl groups conjugated via a pentadienone backbone. Its synthesis involves Claisen-Schmidt condensation, as reported in multiple studies .
Properties
IUPAC Name |
1,5-bis(2,3-dimethoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-23-18-9-5-7-15(20(18)25-3)11-13-17(22)14-12-16-8-6-10-19(24-2)21(16)26-4/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNRKPCFLXRJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C=CC2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360554 | |
| Record name | 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170950-29-5 | |
| Record name | 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2,3-dimethoxybenzaldehyde with a suitable diene precursor . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy groups on the phenyl rings can be replaced by other substituents using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 1,4-pentadien-3-one derivatives exhibit promising anticancer properties. Specifically, studies have shown that the compound can inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- A notable study demonstrated that the compound's structure allows it to interact with specific molecular targets in cancer cells, leading to reduced proliferation rates .
- Antioxidant Properties :
- Enzyme Inhibition :
Materials Science Applications
- Organic Electronics :
- Polymer Chemistry :
Organic Synthesis Applications
- Synthetic Intermediates :
- Diels-Alder Reactions :
Case Study 1: Anticancer Research
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer effects of 1,4-pentadien-3-one derivatives on human breast cancer cells. The results indicated significant cytotoxicity at micromolar concentrations, highlighting the potential for further development into therapeutic agents .
Case Study 2: Organic Electronics
Research conducted at a university laboratory demonstrated the effectiveness of using 1,4-pentadien-3-one-based materials in OLED devices. The devices exhibited high efficiency and stability under operational conditions, suggesting that such compounds could play a role in next-generation electronic applications .
Mechanism of Action
The mechanism of action of 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of thioredoxin reductase 1 (TrxR1), an enzyme involved in cellular redox regulation . By inhibiting TrxR1, the compound can disrupt redox homeostasis and induce oxidative stress in cells, leading to various biological effects.
Comparison with Similar Compounds
Key Pharmacological Properties:
- Anticancer Activity: Induces apoptosis in non-small cell lung cancer (H460) via endoplasmic reticulum (ER) stress pathways, upregulating CHOP and activating caspase-12 .
- Structural Advantages: The absence of phenolic -OH groups enhances metabolic stability compared to curcumin, while the methoxy substituents maintain bioactivity .
Comparative Analysis with Structural Analogues
Structural and Functional Variations
The biological activity of 1,4-pentadien-3-one derivatives is highly dependent on substituent patterns on the aryl rings. Below is a comparative analysis (Table 1):
Table 1: Comparison of Key Analogues
Mechanistic and Functional Insights
Methoxy vs. Hydroxy Groups :
Larvicidal Activity :
Structure-Activity Relationship (SAR) Trends
Methoxy Positioning :
- 2,3-Dimethoxy (Target): Optimal ER stress activation in cancer cells.
- 3,4-Dimethoxy (6d): Broader activity (NF-κB inhibition, larvicidal).
Electron-Withdrawing Groups :
Hydrophobic Substituents :
- Methyl groups (4-methylphenyl) enhance anti-inflammatory effects with minimal cytotoxicity .
Biological Activity
1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, commonly referred to as (1E,4E)-1,5-bis(2,3-dimethoxyphenyl)-1,4-pentadien-3-one, is a compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicine.
- Chemical Formula : C21H22O5
- Molecular Weight : 354.4 g/mol
- CAS Number : 170950-29-5
- Structure : The compound features a conjugated diene system and two dimethoxyphenyl groups which are significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,4-pentadien-3-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by enhancing caspase activity and causing cell cycle arrest. Notably, compounds derived from this structure have been tested against breast cancer (MDA-MB-231) and gastric cancer (MGC-803) cells .
- Case Study : A study highlighted that specific derivatives could inhibit microtubule assembly and induce morphological changes in cancer cells at concentrations as low as 1 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.5 | Apoptosis induction |
| Compound B | MGC-803 | 10.0 | Microtubule destabilization |
Antibacterial and Antifungal Activities
The compound has also been evaluated for its antibacterial and antifungal properties:
- Antibacterial Efficacy : Studies indicate that certain derivatives show enhanced activity against a range of bacterial strains including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were notably lower than those of standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Antiviral Activity
The antiviral potential of 1,4-pentadien-3-one derivatives has been explored with promising results:
- Mechanism : These compounds have been shown to inhibit viral replication in vitro, particularly against influenza and HIV viruses. The structural modifications play a crucial role in enhancing their effectiveness against viral targets .
Structure-Activity Relationship
Research indicates that the presence of specific functional groups in the structure of 1,4-pentadien-3-one significantly influences its biological activity:
- Dimethoxy Substituents : The dimethoxy groups enhance lipophilicity and facilitate better interaction with cellular membranes.
- Conjugated System : The extended π-electron system contributes to the compound's ability to intercalate into DNA or inhibit enzyme activities.
Q & A
Basic: What are the common synthetic routes for (1E,4E)-1,5-bis(2,3-dimethoxyphenyl)-1,4-pentadien-3-one?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between substituted benzaldehyde derivatives and acetone under basic conditions. For example, reacting 2,3-dimethoxybenzaldehyde with acetone in ethanol using NaOH as a catalyst yields the target compound. This method is scalable and allows substitution pattern variation by altering the aldehyde precursor. Characterization is performed via NMR, IR spectroscopy (e.g., IR peaks at 1650–1680 cm⁻¹ for the α,β-unsaturated ketone group), and elemental analysis .
Advanced: How can the synthetic yield of this compound be optimized for specific substituents?
Answer:
Yield optimization depends on reaction conditions, including solvent polarity, catalyst concentration, and temperature. For methoxy-substituted derivatives, polar aprotic solvents (e.g., DMF) with catalytic piperidine improve conjugation and reduce side reactions. Microwave-assisted synthesis has been reported to enhance reaction rates and yields (e.g., 72% for 3,4-dimethoxyphenyl derivatives). Post-synthetic modifications, such as Baeyer-Villiger oxidation followed by demethylation, can introduce hydroxyl groups for enhanced bioactivity .
Basic: What biological activities are associated with this compound?
Answer:
The compound exhibits potent anticancer activity, particularly in non-small cell lung cancer (NSCLC) and leukemia models. It induces apoptosis via endoplasmic reticulum (ER) stress pathways, activating CHOP, caspase-4, and JNK signaling. At 10–20 µM concentrations, it reduces viability in H460 cells by >50% within 24 hours. It also shows anti-inflammatory and neuroprotective effects via NRF2 pathway modulation .
Advanced: What mechanistic evidence supports ER stress-mediated apoptosis by this compound?
Answer:
Mechanistic studies in H460 cells demonstrate dose-dependent upregulation of ER stress markers: GRP78, ATF4, and CHOP. siRNA knockdown of CHOP significantly attenuates apoptosis, confirming pathway dependency. Western blot analysis reveals cleavage of caspase-3 and PARP, while pretreatment with ER stress inhibitors (e.g., 4-PBA) rescues cell viability. In vivo, the compound reduces xenograft tumor volume by 53.5% via CHOP-dependent pathways, with no systemic toxicity observed in murine models .
Basic: How is the compound’s structure validated post-synthesis?
Answer:
Structural validation employs:
- 1H/13C NMR : Key signals include δ 7.5–8.0 ppm (olefinic protons) and δ 3.8–4.0 ppm (methoxy groups).
- IR Spectroscopy : Strong absorption at ~1660 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C conjugated to ketone).
- Elemental Analysis : Confirms C, H, O ratios (e.g., C: 69.93%, H: 5.56% for hydroxy-methoxy derivatives) .
Advanced: How do substituent modifications impact its bioactivity and stability?
Answer:
- Methoxy Groups : 2,3-Dimethoxy substitution enhances ER stress activation compared to 4-methoxy derivatives.
- Hydroxyl Groups : Hydroxy-methoxy derivatives (e.g., 4-hydroxy-3-methoxyphenyl) improve antioxidant activity via NRF2 nuclear translocation.
- Stability : Removing the β-diketone moiety (as in curcumin analogs) increases metabolic stability. Pharmacokinetic studies show t1/2 of ~4 hours in murine plasma, compared to <1 hour for curcumin .
Basic: What in vitro models are used to study its neuroprotective effects?
Answer:
PC12 cells treated with Aβ25–35 (10 µM) to induce oxidative damage are a standard model. Co-treatment with the compound (0.1–20 µM) reduces apoptosis by 40–60% via NRF2 activation. Assays include ROS detection (DCFH-DA), mitochondrial membrane potential (JC-1 staining), and Western blotting for NRF2 and HO-1 .
Advanced: How does its efficacy compare to curcumin in preclinical models?
Answer:
The compound outperforms curcumin in both potency and stability:
- IC50 : 5.2 µM vs. 25.4 µM (curcumin) in H460 cells.
- Bioavailability : Oral administration in mice achieves 3.5-fold higher plasma concentration than curcumin.
- Mechanistic Specificity : Unlike curcumin, it selectively activates ER stress without significant COX-2 or NF-κB inhibition .
Basic: What analytical techniques quantify its stability in solution?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection at 420 nm monitor degradation.
- LC-MS/MS : Identifies degradation products (e.g., demethylated or oxidized derivatives).
- pH Stability : The compound is stable at pH 6–8 but degrades rapidly under alkaline conditions (pH >10) .
Advanced: What strategies improve its pharmacokinetic profile for in vivo applications?
Answer:
- Nanoparticle Encapsulation : PLGA nanoparticles increase bioavailability by 4-fold.
- Prodrug Design : Phosphate ester prodrugs enhance water solubility (logP reduced from 3.2 to 1.8).
- Structural Analogues : Fluorinated derivatives (e.g., 2-fluoro-3-methoxyphenyl) improve metabolic resistance in microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
